An In-depth Technical Guide to 2,6-Dimethyl-5-heptenal: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dimethyl-5-heptenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-Dimethyl-5-heptenal, a valuable fragrance and flavoring agent. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and a visualization of its primary synthetic pathway. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Properties and Structure
2,6-Dimethyl-5-heptenal, also known by trade names such as Melonal®, is an organic compound valued for its distinct fruity aroma, often described as reminiscent of melon and cucumber.[1][2] It is a key ingredient in the fragrance and flavor industries and also serves as an intermediate in the synthesis of other organic molecules.[2][3]
Chemical Structure
The structure of 2,6-Dimethyl-5-heptenal consists of a seven-carbon aldehyde chain with methyl groups at the second and sixth positions and a double bond between the fifth and sixth carbons.[3]
IUPAC Name: 2,6-dimethylhept-5-enal[4][5]
SMILES: CC(CCC=C(C)C)C=O[6][7]
InChI: 1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Dimethyl-5-heptenal is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O | [1][9] |
| Molecular Weight | 140.22 g/mol | [1][4][9] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Powerful, green, cucumber-like, melon odor | [1][2] |
| Boiling Point | 116-124 °C at 100 mmHg | [1][2][7] |
| Density | 0.879 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.444 | [1][2][7] |
| Solubility | Soluble in alcohol and paraffin (B1166041) oil. Insoluble in water. | [1][2][6][10] |
| CAS Number | 106-72-9 | [8][9] |
Experimental Protocols
Synthesis of 2,6-Dimethyl-5-heptenal via Darzens Reaction
A common method for the synthesis of 2,6-Dimethyl-5-heptenal is the Darzens condensation reaction, followed by saponification and decarboxylation.[2]
Experimental Workflow:
Caption: Darzens reaction workflow for 2,6-Dimethyl-5-heptenal synthesis.
Methodology:
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Darzens Condensation: 6-Methyl-5-hepten-2-one is reacted with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide. This reaction forms an α,β-epoxy ester (a glycidic ester).
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Saponification: The resulting glycidic ester is then saponified using a base, for instance, sodium hydroxide, to yield the corresponding glycidic acid salt.
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Decarboxylation: The glycidic acid salt is subsequently heated, which induces decarboxylation to produce the final product, 2,6-Dimethyl-5-heptenal.[2]
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the structure of 2,6-Dimethyl-5-heptenal by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Sample Preparation: A small amount of the purified product (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
-
-
Expected Data: The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinylic proton, and the various methyl and methylene (B1212753) groups. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.[11]
2.2.2. Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in 2,6-Dimethyl-5-heptenal, namely the aldehyde and the carbon-carbon double bond.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Data: The spectrum should exhibit a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde and a medium intensity band around 1670 cm⁻¹ for the C=C stretching vibration.
2.2.3. Mass Spectrometry (MS)
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Objective: To determine the molecular weight of 2,6-Dimethyl-5-heptenal and to obtain information about its fragmentation pattern, which can further confirm its structure.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.
-
Data Acquisition: Electron ionization (EI) is a common ionization technique for GC-MS analysis. The mass spectrum is recorded, showing the molecular ion peak and various fragment ion peaks.
-
Expected Data: The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (140.22). The fragmentation pattern will be consistent with the structure of 2,6-Dimethyl-5-heptenal.
Logical Relationships in Synthesis
The synthesis of 2,6-Dimethyl-5-heptenal from 6-methyl-5-hepten-2-one involves a logical progression of chemical transformations, each building upon the previous step to achieve the target molecule.
Caption: Logical flow of the Darzens synthesis of 2,6-Dimethyl-5-heptenal.
This logical flow highlights the key transformations required to convert the starting ketone into the desired aldehyde. Each step serves a specific purpose in modifying the molecular structure, ultimately leading to the formation of 2,6-Dimethyl-5-heptenal.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of 2,6-Dimethyl-5-heptenal. The tabulated physicochemical data, detailed experimental protocols, and visual representations of the synthetic workflow offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is crucial for the effective utilization and analysis of this important fragrance and flavor compound.
References
- 1. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]
- 2. Process for the preparation of melonal (2016) | Nicolas Vautravers | 13 Citations [scispace.com]
- 3. 5-Heptenal, 2,6-dimethyl- [webbook.nist.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. Process for producing 2,6-dimethyl-5-hepten-1-al - Patent WO-2015169721-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al - Google Patents [patents.google.com]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. Process for the manufacture of 2,6-dimethyl-5-hepten-1-al | TREA [trea.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
